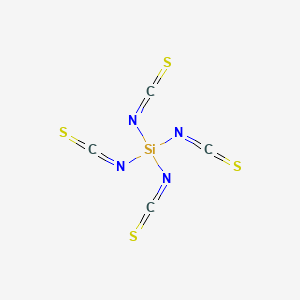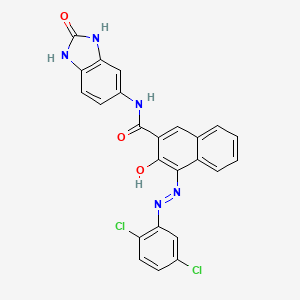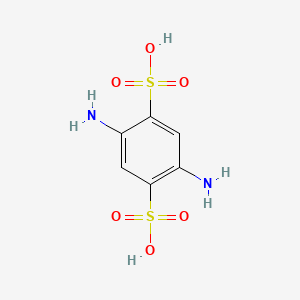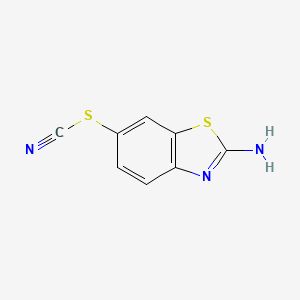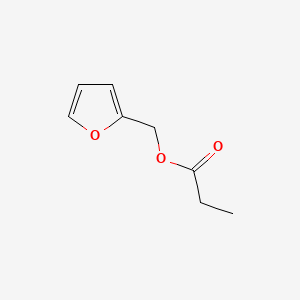
糠醛丙酸酯
描述
It is a colorless liquid with a fragrant odor and is commonly used in the flavor and fragrance industry . The compound is derived from furfuryl alcohol and propionic acid, and it is known for its pleasant fruity aroma.
科学研究应用
Furfuryl propionate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other furan derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is widely used in the flavor and fragrance industry to impart fruity aromas to various products.
作用机制
Target of Action
Furfuryl propionate is a chemical compound used primarily in the food and fragrance industry . The primary targets of Furfuryl propionate are the olfactory receptors in our nose and taste receptors in our mouth. These receptors detect the spicy, fruity, and sweet aroma of Furfuryl propionate, contributing to the overall sensory experience of the food or product .
Mode of Action
The mode of action of Furfuryl propionate involves its interaction with these sensory receptors. When inhaled or ingested, the molecules of Furfuryl propionate bind to the olfactory and taste receptors. This binding triggers a signal transduction pathway, leading to the perception of a specific smell or taste. The spicy, fruity, and sweet aroma of Furfuryl propionate is a result of this interaction .
Biochemical Pathways
The biochemical pathways involved in the perception of smell and taste are complex and involve multiple steps. When Furfuryl propionate binds to the sensory receptors, it triggers a cascade of biochemical reactions. These reactions lead to the generation of an electrical signal that is transmitted to the brain, resulting in the perception of the aroma. The exact biochemical pathways involved in this process are still a subject of ongoing research .
Result of Action
The result of Furfuryl propionate’s action is the perception of a specific aroma. This aroma contributes to the overall sensory experience of the food or product, enhancing its appeal to consumers. On a molecular level, the action of Furfuryl propionate involves the activation of specific sensory receptors and the initiation of signal transduction pathways leading to the perception of smell or taste .
Action Environment
The action of Furfuryl propionate can be influenced by various environmental factors. For instance, the presence of other aroma compounds can affect the perception of Furfuryl propionate’s aroma. Additionally, factors such as temperature and pH can influence the stability and efficacy of Furfuryl propionate. Understanding these environmental influences is crucial for optimizing the use of Furfuryl propionate in food and fragrance applications .
生化分析
Biochemical Properties
Furfuryl propionate, like other furfuryl esters, is expected to undergo hydrolysis to furfuryl alcohol and the corresponding saturated aliphatic carboxylic acid . This biochemical reaction involves enzymes known as esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions is typically a substrate-enzyme interaction, where the furfuryl propionate acts as the substrate for the esterase enzyme.
Cellular Effects
Furfural, a related compound, has been shown to have significant effects on microbial metabolism . It acts as an inhibitor, reducing the productivity of microbial biocatalysts . While furfuryl propionate may not have the same inhibitory effects, it’s possible that it could influence cell function in a similar manner.
Molecular Mechanism
It is known that furfuryl compounds can undergo a variety of chemical reactions due to the presence of the furan ring and the carbonyl group . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that furfuryl compounds can be converted into a variety of high-value compounds through oxidation, hydrogenation, and hydrolysis . Over time, these reactions could lead to changes in the effects of furfuryl propionate on cellular function.
Dosage Effects in Animal Models
There is currently limited information available on the effects of furfuryl propionate dosage in animal models. Furfural, a related compound, has been shown to have carcinogenic effects in male rats and mice at high dosages .
Metabolic Pathways
Furfuryl propionate is expected to be involved in ester metabolism pathways, where it would be hydrolyzed to furfuryl alcohol and propionic acid
准备方法
Furfuryl propionate is typically synthesized through an acid-catalyzed esterification reaction. The process involves reacting furfuryl alcohol with propionic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities.
化学反应分析
Furfuryl propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furfuryl propionate oxide.
Reduction: Reduction reactions can convert it into furfuryl alcohol and propionic acid.
Substitution: It can undergo nucleophilic substitution reactions where the propionate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
相似化合物的比较
Furfuryl propionate is structurally similar to other furfuryl esters such as furfuryl acetate and furfuryl pentanoate. it is unique in its specific odor profile and its applications in the flavor and fragrance industry. Similar compounds include:
- Furfuryl acetate
- Furfuryl pentanoate
- Furfural
- Furfuryl alcohol These compounds share similar chemical properties but differ in their specific applications and odor characteristics .
属性
IUPAC Name |
furan-2-ylmethyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBXNZSSTFWRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862312 | |
| Record name | Furfuryl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid which darkens on exposure to light, green banana odour | |
| Record name | Furfuryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
195.00 to 196.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Furanylmethyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water, miscible (in ethanol) | |
| Record name | 2-Furanylmethyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Furfuryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.076-1.086 | |
| Record name | Furfuryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
623-19-8 | |
| Record name | Furfuryl propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furfuryl propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furanmethanol, 2-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furfuryl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfuryl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY0D04ABR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Furanylmethyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of furfuryl propionate and what are its key physical properties?
A1: Furfuryl propionate is an ester derived from furfuryl alcohol and propionic acid. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol [, ].
Q2: How is furfuryl propionate synthesized in a laboratory setting?
A2: Several methods have been explored for synthesizing furfuryl propionate. One common approach involves reacting furfuryl alcohol with propionyl chloride in the presence of a catalyst like hexahydropyridine and an acid captor such as anhydrous sodium bicarbonate. This method has been reported to yield furfuryl propionate with high purity (99.9%) []. Alternative catalysts like sodium dihydrophosphate [] and hydrated ferric sulfate [] have also been investigated.
Q3: Are there any specific applications of furfuryl propionate in the food industry?
A3: While not explicitly stated in the provided research, furfuryl propionate's aroma profile suggests its potential use as a flavoring agent in various food products. Its fruity and rum-like notes could be particularly appealing in beverages, confectionery, and baked goods.
Q4: Has furfuryl propionate been identified in any natural sources?
A4: Yes, research indicates that furfuryl propionate is a naturally occurring compound found in certain honeys, particularly those derived from eucalyptus sources []. This finding contributes to our understanding of the diverse aroma profiles present in different honey varieties.
Q5: What are the potential applications of furfuryl propionate beyond the food and fragrance industries?
A5: One interesting application of furfuryl propionate lies in its ability to stimulate the germination of teliospores in Uromyces appendiculatus, the fungus responsible for bean rust disease []. This property could potentially be harnessed for developing novel strategies to control this agriculturally significant fungal disease.
Q6: What research has been conducted on the thermophysical properties of furfuryl propionate?
A6: A study investigated the thermodynamic and transport properties of furfuryl propionate, comparing it to commonly used fuels and additives []. This research is crucial for evaluating the potential of furfuryl propionate and similar compounds as biofuel candidates or fuel additives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


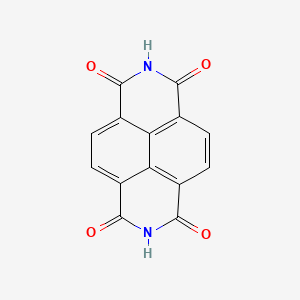
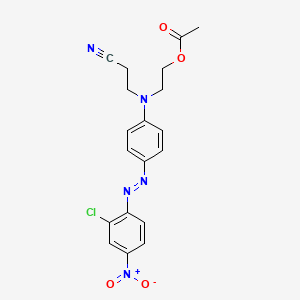
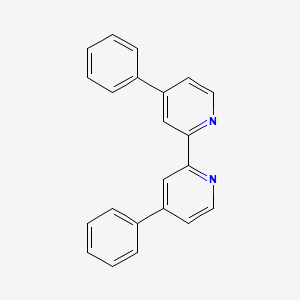
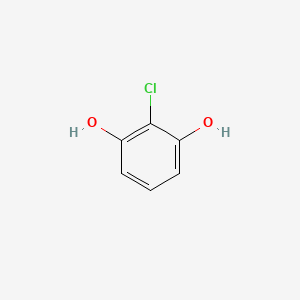
![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
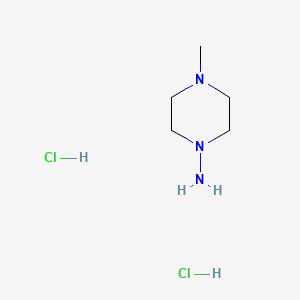
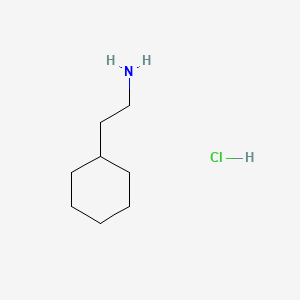
![(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B1584403.png)
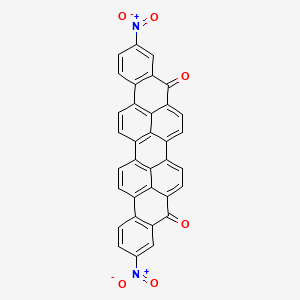
![7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1584406.png)
